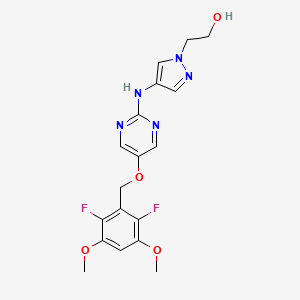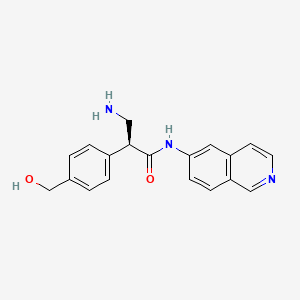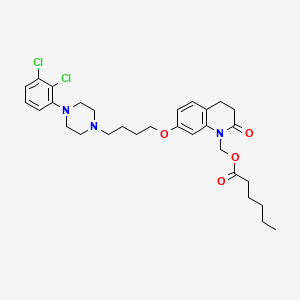
ASP5878
Descripción general
Descripción
This compound, also known by its IUPAC name 2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol, is used for research and development .
Physical and Chemical Properties The molecular formula of this compound is C18H19F2N5O4 and it has a molecular weight of 407.37 .
Aplicaciones Científicas De Investigación
ASP5878, también conocido por varios nombres como ASP-5878, 1H-Pirazol-1-etanol, y otros, es un compuesto de gran interés en la investigación científica debido a sus potenciales aplicaciones en diversos campos médicos. A continuación, se presenta un análisis exhaustivo de seis aplicaciones únicas de this compound, cada una detallada en secciones separadas.
Tratamiento del Cáncer
This compound se ha identificado como un inhibidor selectivo de los receptores del factor de crecimiento de fibroblastos (FGFR), que están implicados en la progresión de varios cánceres {svg_1} {svg_2}. Ha mostrado promesa en la inhibición del crecimiento de células cancerosas que expresan FGF19, particularmente en el carcinoma hepatocelular {svg_3}. El compuesto también se ha estudiado por su potencial para tratar el cáncer urotelial dependiente de FGFR3, incluso en casos de quimiorresistencia {svg_4}.
Trastornos Genéticos
La investigación ha explorado el uso de this compound en el tratamiento de trastornos genéticos como la acondroplasia {svg_5}. Este compuesto, como un inhibidor de FGFR, se está estudiando por su potencial para mejorar el crecimiento óseo en modelos de ratones juveniles, lo que podría traducirse en un nuevo tratamiento oral para pacientes pediátricos con acondroplasia {svg_6}.
Resistencia a los Fármacos
This compound ha demostrado la capacidad de inhibir la proliferación celular en líneas celulares de cáncer que han desarrollado resistencia a fármacos como la adriamicina y la gemcitabina {svg_7}. Esto sugiere su posible papel como terapia dirigida oral para cánceres que han adquirido resistencia a otros tratamientos {svg_8}.
Trastornos del Crecimiento
El compuesto se ha investigado por sus efectos sobre el cartílago del plato de crecimiento y el crecimiento óseo, lo que podría tener implicaciones para el tratamiento de trastornos del crecimiento {svg_9}. La investigación indica que this compound puede promover el crecimiento óseo en condiciones donde hay mutaciones de FGFR3 {svg_10}.
Terapia Dirigida
El papel de this compound como terapia dirigida es significativo debido a su selectividad para FGFR, que son clave en varios procesos celulares, incluido el crecimiento y la supervivencia celular {svg_11} {svg_12}. Su capacidad para inducir la regresión tumoral en modelos de ratones sugiere su potencial como agente terapéutico dirigido {svg_13}.
Ensayos Clínicos
This compound ha participado en ensayos clínicos para determinar su seguridad, tolerabilidad, farmacocinética y eficacia en pacientes con tumores sólidos {svg_14}. Estos ensayos son cruciales para establecer el potencial del compuesto como una opción de tratamiento viable en entornos clínicos {svg_15}.
Safety and Hazards
Mecanismo De Acción
ASP5878, also known as ASP-5878, C0Z095LL72, 1H-Pyrazole-1-ethanol, 4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)-2-pyrimidinyl)amino)-, ASP 5878 [WHO-DD], or Asp 5878, is a novel small-molecule inhibitor that targets fibroblast growth factor receptors (FGFRs) .
Target of Action
This compound primarily targets FGFRs 1, 2, 3, and 4 . These receptors play a crucial role in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
This compound inhibits the kinase activity of FGFRs . Upon binding to these receptors, this compound prevents their dimerization and autophosphorylation, thereby inhibiting the activation of downstream signaling cascades .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several intracellular signaling pathways involved in cell growth, differentiation, and survival . For instance, it inhibits the phosphorylation of FGFR4 and its downstream signaling molecules .
Pharmacokinetics
This compound is administered orally . It has been evaluated in a phase 1 clinical trial, where it was administered as a single dose and multiple doses in patients with solid tumors . The study investigated the safety, tolerability, and antitumor effect of this compound .
Result of Action
This compound has shown potential antineoplastic activity . It has been found to potently suppress the growth of FGF19-expressing hepatocellular carcinoma cell lines . In addition, it has been shown to induce apoptosis in certain cell lines . In vivo studies have demonstrated that oral administration of this compound can induce sustained tumor regression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain genetic alterations in tumors, such as FGFR mutations, can affect the efficacy of this compound . Furthermore, the development of resistance to other treatments, such as gemcitabine or adriamycin, can also influence the action of this compound .
Propiedades
IUPAC Name |
2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZZYOJYLLNBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1453208-66-6 | |
| Record name | ASP-5878 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453208666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-5878 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z095LL72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)
![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)

![(2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-Chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B605567.png)



![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)